3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines a purine derivative with a chlorobenzyl group and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium hydroxide, and organic solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce a fully saturated compound.
Scientific Research Applications
3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticonvulsant and antidepressant activities.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets in the body. It is believed to exert its effects through modulation of neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system, which is crucial for its anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
7-(2-chlorobenzyl)-7H-tetrazolo[1,5-g]purine: This compound shares a similar chlorobenzyl group but has a different core structure.
4-(2-chlorobenzyl)imidazole[1,2-a]quinazolin-5(4H)-one: Another compound with a chlorobenzyl group but a different heterocyclic core.
Uniqueness
3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is unique due to its combination of a purine core with both a chlorobenzyl and a cyclohexyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26ClN5O2 |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H26ClN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-8-5-6-11-17(15)23)27-13-7-12-26(21(27)24-19)16-9-3-2-4-10-16/h5-6,8,11,16H,2-4,7,9-10,12-14H2,1H3 |
InChI Key |
ZNYUAWRLLZPEQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCCN(C4=N2)C5CCCCC5 |
Origin of Product |
United States |
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